2-(Methanesulfonylmethyl)benzonitrile

Description

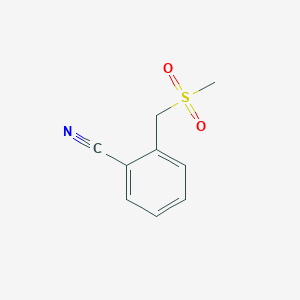

2-(Methanesulfonylmethyl)benzonitrile is a benzonitrile derivative featuring a methanesulfonylmethyl (-SO₂CH₃) substituent at the 2-position of the aromatic ring. This compound belongs to a class of sulfonyl-containing benzonitriles, which are of interest in organic synthesis, medicinal chemistry, and materials science due to the electron-withdrawing properties of the sulfonyl group and the reactivity of the nitrile functionality.

Properties

IUPAC Name |

2-(methylsulfonylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLLMIFDFXORKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methanesulfonylmethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonylmethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzonitrile compounds

Scientific Research Applications

Pharmaceutical Intermediate

2-(Methanesulfonylmethyl)benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that form complex molecules with therapeutic properties. For instance, it can be utilized in the development of anti-inflammatory drugs and other medicinal compounds due to its ability to modify biological pathways effectively.

Organic Synthesis

This compound is employed as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds. It can undergo various reactions such as:

- Nucleophilic Substitution : The methanesulfonyl group can be replaced by nucleophiles, allowing for the introduction of different functional groups.

- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are significant in drug development.

Material Science

In material science, this compound has been explored for its potential in creating polymers and other materials with specific properties. Its sulfonyl group can enhance the thermal stability and mechanical strength of polymers.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The resulting compounds exhibited significant activity against cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs. The research highlighted the efficiency of using this compound to streamline synthesis processes while maintaining high yields and purity levels.

Case Study 2: Development of Biaryl Compounds

Research involving the coupling of this compound with various aryl halides showcased its versatility as a coupling partner. The resulting biaryl compounds displayed enhanced biological activity, indicating that this compound could be pivotal in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)benzonitrile involves its interaction with specific molecular targets. For example, in reduction reactions, the nitrile group is hydrogenated to form an amine, which can further interact with other molecules to exert its effects. The pathways involved in these reactions are typically catalyzed by metal catalysts such as palladium .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonylmethylbenzonitriles

The sulfonylmethyl group’s structure significantly influences physicochemical properties and applications. Key analogs include:

Key Observations :

- Positional Isomerism : The 2- vs. 4-substitution (e.g., 4-(methylsulfonyl)benzonitrile ) alters electronic effects. The 2-position may sterically hinder interactions, while the 4-position allows symmetrical resonance stabilization.

- Sulfonyl Group Size : Ethyl and phenyl sulfonyl groups increase hydrophobicity compared to methyl, affecting solubility and reactivity. For example, 2-(benzenesulfonylmethyl)benzonitrile has a higher molar mass (257.31 g/mol) and may exhibit different crystallinity.

- Spectroscopic Trends : The nitrile IR stretch (~2230 cm⁻¹) remains consistent across analogs, but $^1$H NMR shifts vary with substituents. For instance, 2-((2-methylaziridin-1-yl)sulfonyl)benzonitrile shows distinct δ 3.07–1.28 ppm for aziridine protons.

Functional Group Comparisons

Nitrile Derivatives with Non-Sulfonyl Substituents

- 2-(Ferrocenylmethylamino)benzonitrile (2FMAB): Contains a ferrocene-amino group . Unlike sulfonyl derivatives, this compound exhibits redox activity and binds DPPH radicals (binding constant $K = 1.24 \times 10^3 \, \text{M}^{-1}$) via chemical interactions .

- 2-(4-(4-Cyanostyryl)styryl)benzonitrile: A styryl-substituted analog used as a fluorescent brightener (C.I.199-2) due to extended conjugation .

- 2-((4-Ethylphenoxy)methyl)benzonitrile: Features an ether linkage (C₁₆H₁₅NO) and is used in research for unknown applications .

Key Differences :

- Sulfonyl groups enhance stability and electron-withdrawing effects, whereas amino/ether groups increase nucleophilicity.

- Fluorescent analogs like C.I.199-2 rely on π-conjugation, absent in sulfonyl derivatives.

Biological Activity

2-(Methanesulfonylmethyl)benzonitrile, with the molecular formula CHNOS, is an organic compound characterized by a benzonitrile group attached to a methanesulfonylmethyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

This compound can be synthesized through several methods, including the reaction of benzyl chloride with methanesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction is typically conducted under mild conditions at room temperature, yielding the desired product efficiently.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research has indicated that this compound exhibits significant antiproliferative properties, making it a candidate for further investigation in cancer therapy. Specifically, studies have shown that compounds derived from similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 .

The mechanism of action involves the interaction of this compound with specific enzymes and molecular targets. For instance, it may undergo reduction reactions where the nitrile group is converted to an amine, facilitating interactions with other biomolecules that can lead to therapeutic effects.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the methanesulfonyl group can enhance its biological activity. For example, derivatives that incorporate additional functional groups have shown improved potency against specific cancer cell lines .

Case Studies and Research Findings

- Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited dose-dependent inhibition of cancer cell proliferation. The lead compounds were identified based on their ability to induce apoptosis in MCF-7 cells .

- COX Inhibition : Another investigation focused on related compounds that inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The findings suggested that structural modifications could lead to enhanced selectivity for COX-2 over COX-1, indicating potential therapeutic applications .

- Radioligand Development : Research into COX-2 inhibitors based on similar structures has led to the development of radioligands for imaging purposes. These compounds showed high potency and selectivity, suggesting that this compound derivatives could be explored for diagnostic applications in neuroinflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Activity | Notable Features |

|---|---|---|

| 2-(Cyanomethyl)benzonitrile | Moderate antiproliferative | Basic nitrile structure |

| 3-(Methanesulfonylmethyl)benz | Potential COX inhibition | Different substitution pattern |

| 4-(Methanesulfonylmethyl)benz | Enhanced lipophilicity | Improved blood-brain barrier penetration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.